2-Chloro-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole is a heterocyclic compound that contains both phosphorus and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole in dichloromethane at ambient temperature . This reaction yields the desired compound along with other derivatives, which can be further purified and characterized using spectroscopic techniques such as IR and NMR.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-dihydro-1H-imidazole: Shares a similar structure but lacks the phosphorus atom.
4,5,6,7-Tetrahydro-2H-1,3-benzodioxole: Similar structure but without the chlorine and phosphorus atoms.
2-Chloro-4,5,6,7-tetrahydro-1H-imidazo[2,1-c][1,2,4]triazole: Contains similar ring structures but different functional groups.
Uniqueness
2-Chloro-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole is unique due to the presence of both chlorine and phosphorus atoms within its structure. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
2-chloro-4,5,6,7-tetrahydro-1,3,2-benzodioxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTWFEJMKKJLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)OP(O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510547 |
Source
|
Record name | 2-Chloro-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84383-02-8 |
Source
|
Record name | 2-Chloro-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.